4,4-Dimethoxy-1,2,3,8b-tetrahydro-biphenylen-4a-ol
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Overview
Description
4,4-Dimethoxy-1,2,3,8b-tetrahydro-biphenylen-4a-ol is an organic compound with the molecular formula C14H18O3. It is a derivative of biphenylene, characterized by the presence of two methoxy groups and a hydroxyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethoxy-1,2,3,8b-tetrahydro-biphenylen-4a-ol typically involves the reaction of appropriate biphenylene derivatives with methoxy and hydroxyl substituents. One common method involves the use of methoxy-substituted benzene derivatives in a series of reactions that introduce the hydroxyl group and form the tetrahydro-biphenylene structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis, such as catalytic hydrogenation and selective functional group transformations, are applicable.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethoxy-1,2,3,8b-tetrahydro-biphenylen-4a-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes or alcohols.
Scientific Research Applications
4,4-Dimethoxy-1,2,3,8b-tetrahydro-biphenylen-4a-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4,4-Dimethoxy-1,2,3,8b-tetrahydro-biphenylen-4a-ol involves its interaction with various molecular targets. The methoxy and hydroxyl groups play a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other intermolecular interactions. These interactions can influence biological pathways and chemical reactions, making it a valuable compound for studying molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethoxybiphenyl: Similar in structure but lacks the tetrahydro and hydroxyl groups.
4,4-Dimethoxy-2,2-bipyridine: Contains nitrogen atoms in the ring structure, offering different reactivity and applications.
4,4-Dimethoxy-1,3,5-triazin-2-yl-4-methylmorpholinium chloride: Used in amide synthesis, highlighting the versatility of methoxy-substituted compounds.
Uniqueness
4,4-Dimethoxy-1,2,3,8b-tetrahydro-biphenylen-4a-ol is unique due to its specific combination of functional groups and the tetrahydro-biphenylene core. This structure provides distinct chemical and physical properties, making it a valuable compound for specialized research applications.
Properties
CAS No. |
89874-25-9 |
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Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
4,4-dimethoxy-1,2,3,8b-tetrahydrobiphenylen-4a-ol |
InChI |
InChI=1S/C14H18O3/c1-16-13(17-2)9-5-8-12-10-6-3-4-7-11(10)14(12,13)15/h3-4,6-7,12,15H,5,8-9H2,1-2H3 |
InChI Key |
PJECOJDHJFFFFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCCC2C1(C3=CC=CC=C23)O)OC |
Origin of Product |
United States |
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